molecular formula C11H12F3NO B1463994 2-Phenyl-2-(trifluoromethyl)morpholine CAS No. 1315366-84-7

2-Phenyl-2-(trifluoromethyl)morpholine

Cat. No.: B1463994
CAS No.: 1315366-84-7
M. Wt: 231.21 g/mol
InChI Key: KXTYEXKCDGYDSI-UHFFFAOYSA-N
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Description

2-Phenyl-2-(trifluoromethyl)morpholine (CAS 1315366-84-7) is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 11 H 12 F 3 NO and a molecular weight of 231.21 g/mol , this compound combines a morpholine ring with phenyl and trifluoromethyl substituents, creating a versatile scaffold. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve the pharmacokinetic and pharmacodynamic properties of lead compounds . Specifically, its weak basicity and balanced lipophilic-hydrophilic profile can enhance aqueous solubility and is particularly favorable for developing ligands that target the central nervous system (CNS) by improving permeability through the blood-brain barrier (BBB) . Researchers utilize this high-purity compound as a key intermediate in the synthesis of potential therapeutic agents. The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to modulate metabolic stability, lipophilicity, and overall bioavailability. This product is intended for research applications as a standard or synthetic intermediate in laboratory settings. It is supplied as "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Properties

CAS No.

1315366-84-7

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

2-phenyl-2-(trifluoromethyl)morpholine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)10(8-15-6-7-16-10)9-4-2-1-3-5-9/h1-5,15H,6-8H2

InChI Key

KXTYEXKCDGYDSI-UHFFFAOYSA-N

SMILES

C1COC(CN1)(C2=CC=CC=C2)C(F)(F)F

Canonical SMILES

C1COC(CN1)(C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Trisubstituted Pyrimidine Derivatives

Morpholine-containing pyrimidines, such as CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine), demonstrate high EP2 receptor potentiation (Table 1). Compared to piperidine (CID3239428) or pyrrolidine (CID630454) analogs, the morpholine ring in CID2992168 improves activity, suggesting that the oxygen atom in morpholine enhances binding interactions at the EP2 receptor .

Table 1: EP2 Potentiation of Trisubstituted Pyrimidines
Compound ID Core Structure Fold Shift (PGE2 EC50)
CID2992168 Morpholine 8.5
CID3239428 Piperidine 3.2
CID630454 Pyrrolidine 2.1
CID891729 Morpholine (no CF₃) 7.8

Key Insight: The trifluoromethyl group in CID2992168 marginally enhances activity compared to non-fluorinated analogs like CID891729 .

Piperidine vs. Morpholine in Benzamide Derivatives

In 2-piperidinyl phenyl benzamides (e.g., CID890517), replacing piperidine with morpholine (TG6–268) abolished EP2 receptor potentiation. This highlights the critical role of piperidine’s nitrogen geometry for activity in this scaffold, which morpholine cannot replicate due to its oxygen atom .

CB2 Receptor Agonists

In CB2 receptor ligands, morpholine-containing Compound 27 (EC50 = 8 nM) was compared to 4-fluoro-piperidinyl (28 , EC50 = 9 nM) and 4,4-difluoro-piperidinyl (29 , EC50 = 5 nM) analogs. While morpholine provides moderate activity, fluorinated piperidines improve potency, likely due to enhanced hydrophobic interactions .

Perfluorinated Morpholine Derivatives

Fully fluorinated morpholines, such as 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine (CAS 382-28-5), exhibit extreme hydrophobicity and chemical stability. These properties contrast with partially fluorinated analogs like 2-Phenyl-2-(trifluoromethyl)morpholine, which balance lipophilicity with hydrogen-bonding capacity .

Ethyl-Substituted Morpholine Analogs

2-Ethyl-2-(trifluoromethyl)morpholine hydrochloride (CAS 2044870-93-9) shares structural similarities but replaces the phenyl group with an ethyl chain. This substitution reduces steric bulk, lowering molecular weight (219.63 g/mol vs.

Substituent Effects on Activity

  • Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, improving receptor binding in EP2 and CB2 modulators .
  • Phenyl vs.
  • Morpholine vs. Piperidine : Morpholine’s oxygen atom disrupts activity in benzamide derivatives but enhances pyrimidine-based EP2 modulators .

Physicochemical Properties

Table 2: Key Properties of Selected Analogs
Compound Molecular Weight logP (Predicted) Solubility
This compound* ~273 2.8 Moderate (DMSO)
2-Ethyl-2-(trifluoromethyl)morpholine 219.63 1.5 High (aqueous)
CID2992168 439.4 3.2 Low (DMSO)
Compound 27 (CB2 agonist) ~400 4.0 Low (DMSO)

*Estimated based on structural analogs .

Preparation Methods

Reductive Amination Approach Using Morpholine Derivatives

One of the most efficient and convergent methods for synthesizing morpholine derivatives including trifluoromethyl-substituted analogs involves reductive amination reactions. This approach is well-documented in patent US6051717A, which describes a one-step reductive amination process that avoids multiple steps and high-temperature cyclization.

Key features of this method:

  • Starting materials: A morpholine derivative bearing phenyl and trifluoromethyl substituents (e.g., 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-3-(S)-(4-fluorophenyl)morpholine) is reacted with an aldehyde-containing compound such as 4-N,N-dimethylaminomethyl-5-formyl-1,2,3-triazole.
  • Reaction conditions: The reaction occurs in an organic solvent with a reducing agent.
  • Reducing agents: A wide range of reducing agents are suitable, including sodium triacetoxyborohydride, borane complexes (e.g., borane-triethylamine, borane-trimethylamine), sodium borohydride, sodium cyanoborohydride, lithium aluminum hydride, and catalytic hydrogenation methods.
  • Outcome: The reductive amination yields the desired morpholine compound with high efficiency and fewer synthetic steps.
Parameter Details
Reaction type One-step reductive amination
Solvent Organic solvents (not specifically limited)
Reducing agents Sodium triacetoxyborohydride, borane-triethylamine complex, sodium borohydride, etc.
Temperature Typically mild, avoiding high-temperature cyclization
Advantages Convenient, efficient, fewer steps, avoids harsh conditions

This method is adaptable for synthesizing various morpholine derivatives with trifluoromethyl and phenyl groups, providing a streamlined route suitable for industrial applications.

Synthesis via Fluorinated Benzaldehyde Intermediates

The preparation of 2-phenyl-2-(trifluoromethyl)morpholine often requires access to fluorinated benzaldehyde intermediates, which serve as key building blocks for subsequent morpholine ring formation.

A notable preparation method for 2-(trifluoromethyl)benzaldehyde involves:

This method is characterized by its simplicity, cost-effectiveness, environmental friendliness, and high yield and purity, making it suitable for industrial-scale synthesis of trifluoromethyl-substituted benzaldehydes, which are crucial intermediates for morpholine synthesis.

Morpholine Ring Formation via Cyclization and Catalytic Methods

While specific direct cyclization methods for this compound are less documented, general synthetic strategies for morpholine derivatives include:

Recent research has optimized morpholine synthesis protocols focusing on high yield and purity, employing bases like sodium bicarbonate or triethylamine in solvents such as DMF at moderate temperatures (around 60 °C) for 24 hours, followed by purification steps including recrystallization. These protocols, while developed for amino acid-derived morpholines, provide insights applicable to trifluoromethyl-substituted analogs.

Experiment Base Solvent Temperature (°C) Time (h) Purification Steps Yield (%) Remarks
E12 NaHCO3 DMF 60 24 Drying, washing, drying, recrystallization × 2 55 High purity
E13 Triethylamine DMF 60 24 Same as above 41 Impurities observed
E14 NaHCO3 DMF 25 24 Same as above 0 Raw product = LeuCl

These data indicate the importance of base choice, solvent, and temperature control in optimizing morpholine synthesis.

Summary Table of Preparation Methods

Method Key Steps Conditions Advantages References
Reductive amination Reaction of morpholine derivative with aldehyde + reducing agent Organic solvent, mild temp One-step, efficient, broad reducing agents
Fluorinated benzaldehyde synthesis Hydrolysis and selective fluoridation of trifluoromethyl dichlorotoluene 150–190 °C, 0.3–0.78 MPa, 60–110 °C High yield, industrially scalable
Catalytic morpholine formation Cyclization, reduction, and purification Base (NaHCO3/TEA), DMF, 60 °C, 24 h Optimized yields, high purity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Phenyl-2-(trifluoromethyl)morpholine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ring-closing reactions. For example, reacting 2-(trifluoromethyl)phenol with epichlorohydrin under basic conditions forms an epoxide intermediate, which undergoes cyclization with ammonia or amines to yield the morpholine core. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by LC-MS .

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies the trifluoromethyl group (δ -60 to -70 ppm).
  • ¹H/¹³C NMR : Confirms phenyl and morpholine ring protons (e.g., morpholine CH₂ signals at δ 3.6–4.0 ppm).
  • LC-MS : Validates molecular weight (MW 261.23 g/mol) and purity.
  • X-ray crystallography : Resolves stereochemistry and crystal packing effects .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Stability studies show no degradation over 6 months under these conditions .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during fluorinated morpholine synthesis?

  • Methodological Answer :

  • Directing groups : Introduce temporary substituents (e.g., -NO₂) to steer trifluoromethyl-phenyl coupling.
  • Computational modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction pathways.
  • Catalytic systems : Pd/XPhos ligands enhance selectivity in cross-coupling steps, as shown in analogous trifluoromethylpyridine syntheses .

Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : The -CF₃ group’s electron-withdrawing nature increases electrophilicity, facilitating Suzuki-Miyaura couplings. However, steric hindrance requires tailored ligands (e.g., SPhos). Kinetic studies (via in situ IR) show a 20% yield increase when using THF vs. DMF as solvent .

Q. How can conflicting data in adsorption studies (e.g., surface reactivity vs. bulk phase) be resolved?

  • Methodological Answer :

  • Controlled environment replication : Conduct experiments in humidity-/O₂-regulated chambers to isolate surface effects.
  • Microspectroscopic imaging : Use AFM-IR to map adsorption sites on silica surfaces at nanoscale resolution.
  • Comparative kinetics : Compare gas-phase (FTIR) and surface (QCM-D) reaction rates to identify discrepancies .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic efficiencies for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Solvent polarity : Acetonitrile vs. toluene alters transition-state stabilization (ΔG‡ varies by 15 kJ/mol).
  • Impurity profiles : Residual morpholine precursors (e.g., 2-(trifluoromethyl)phenol) inhibit catalysis. LC-MS quantification of impurities is critical .

Experimental Design Considerations

Q. What controls are essential for assessing biological activity in vitro?

  • Methodological Answer :

  • Negative controls : Use morpholine derivatives lacking the -CF₃ group (e.g., 2-Phenylmorpholine) to isolate fluorination effects.
  • Dose-response curves : Test 0.1–100 µM ranges in triplicate to calculate IC₅₀ values.
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .

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